Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (CAS: 1111078-67-1) is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-(trifluoromethyl)phenoxy substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₀F₃NO₃, with a molecular weight of 331.33 g/mol . The compound is commercially available (e.g., Catalog # RC769-1 from Rare Chemicals) at a high cost ($4,000/g), reflecting its specialized use in pharmaceutical research and organic synthesis .
For example, it has been employed in coupling reactions to synthesize complex spirocyclic and heteroaromatic systems, as evidenced by its use in Mitsunobu-like reactions with azodicarboxamide .
Properties
IUPAC Name |
tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)22-13-7-5-4-6-12(13)16(17,18)19/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWKASDHPYRAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via C(sp3)–H trifluoromethylation using [W10O32]4−/copper synergetic photocatalysis.
Attachment of the Phenoxy Moiety: The phenoxy group can be attached through nucleophilic substitution reactions involving phenol derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of advanced catalysts and reagents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE is a chiral compound belonging to the pyrrolidine class and is valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Pyrrolidines are nitrogen-containing heterocycles used in medicinal chemistry and organic synthesis because of their biological activity and reactivity. The presence of the trifluoromethyl group and the phenoxy moiety enhances the chemical properties of this compound.
Scientific Research Applications
(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE has applications in chemistry, biology, medicine, and industry.
Chemistry The compound serves as an intermediate in synthesizing complex organic molecules and a building block for developing new ligands and catalysts.
Biology It is used in studying enzyme mechanisms and investigating biological pathways involving pyrrolidine derivatives.
Medicine The compound is explored for potential therapeutic properties, serving as a precursor for synthesizing pharmaceuticals with anti-inflammatory, antiviral, and anticancer activities.
Industry It is used in producing agrochemicals and other industrial chemicals because of its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biological processes. The presence of the trifluoromethyl group and the phenoxy moiety can enhance its binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on:
- Heterocyclic core (pyrrolidine vs. piperidine).
- Substituent position on the aromatic ring (ortho, meta, para).
- Functional groups (CF₃, Br, boronate esters).
Pyrrolidine-Based Analogs
Piperidine-Based Analogs
Key Structural and Functional Comparisons
- Synthetic Utility : Bromine or boronate ester substituents (e.g., in ) enable cross-coupling reactions, whereas CF₃ groups enhance metabolic stability in drug candidates.
- Heterocycle Flexibility : Pyrrolidine’s 5-membered ring imposes greater conformational restriction than piperidine, affecting binding affinity in biological targets .
Biological Activity
Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₉FNO₅
- Molecular Weight : 326.32 g/mol
- CAS Number : 1233859-92-1
The compound features a pyrrolidine core substituted with a tert-butyl group and a trifluoromethyl phenoxy moiety, which contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to inhibit specific enzymes, potentially increasing its potency against targets such as reverse transcriptase and other key enzymes involved in disease pathways .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to serotonin uptake and other neurochemical processes .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Antimicrobial Activity
A study evaluating various pyrrole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at 3.125 μg/mL, indicating potent activity compared to standard antibiotics .
Study 2: Neuropharmacological Effects
Research into the neuropharmacological properties of compounds containing trifluoromethyl groups has shown improved potency in inhibiting serotonin uptake. This suggests that this compound may have potential applications in treating mood disorders or anxiety-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
